N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2S/c16-11-4-1-2-5-12(11)21-15-17-8-10(9-18-15)19-14(20)13-6-3-7-22-13/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBSGFLQGXTCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of 2-(2-fluorophenoxy)pyrimidin-5-amine: This intermediate can be synthesized by reacting 2-fluorophenol with 2,5-dichloropyrimidine in the presence of a base such as potassium carbonate.
Coupling with Thiophene-2-carboxylic Acid: The intermediate 2-(2-fluorophenoxy)pyrimidin-5-amine is then coupled with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity .
Biology: : It may serve as a ligand in the study of protein-ligand interactions, helping to elucidate the binding mechanisms of various biological targets.
Industry: : In materials science, the compound could be explored for its electronic properties, potentially contributing to the development of organic semiconductors or light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The fluorophenoxy and thiophene moieties could interact with hydrophobic pockets, while the pyrimidine ring may form hydrogen bonds with amino acid residues in the target protein .
Comparison with Similar Compounds
Key Structural and Functional Trends
Fluorine Substitution: Fluorine atoms (e.g., 2-fluorophenoxy in the target compound, 3,5-difluorophenyl in Compound 24) enhance lipophilicity, metabolic stability, and target binding through electron-withdrawing effects and reduced susceptibility to oxidation .
Heterocyclic Cores : Thiophene and pyrimidine rings improve π-π stacking with biological targets. Pyrimidine derivatives () often exhibit higher conformational rigidity than thiazole-containing analogs ().
Carboxamide Linkage : Critical for hydrogen bonding with target proteins. Substituents on the amine moiety (e.g., pyrimidinyl vs. thiazolyl) dictate selectivity and potency.
Biological Activity
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anticancer, and antifibrotic properties.
Chemical Structure and Properties
The compound features a pyrimidine ring linked to a thiophene carboxamide structure, which is known for its diverse pharmacological effects. The presence of the fluorophenoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of various pyrimidine derivatives, including this compound.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro tests showed MIC values ranging from 0.22 to 0.25 μg/mL for structurally related derivatives, indicating strong antimicrobial potential .
- Biofilm Inhibition : The ability of this compound to inhibit biofilm formation was also assessed. Compounds with similar structures demonstrated a reduction in biofilm formation by approximately 50% at sub-MIC concentrations, suggesting their potential as therapeutic agents against biofilm-associated infections .
Anticancer Activity
The anticancer properties of this compound are supported by several studies focusing on its mechanism of action and efficacy against various cancer cell lines.
- Cell Proliferation Inhibition : Research indicates that derivatives containing the pyrimidine moiety can inhibit cell proliferation in cancer cell lines. For instance, compounds similar to this compound have shown IC50 values as low as 0.75 μM against HeLa cells, demonstrating significant antiproliferative effects .
- Mechanism of Action : The compound is believed to exert its effects through the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism has been observed in various studies where treatment with similar compounds resulted in increased cyclin B levels and decreased cdc2 phosphorylation .
Antifibrotic Activity
The antifibrotic potential of this compound has been explored in vitro.
- Collagen Expression Inhibition : Studies have demonstrated that related compounds effectively inhibited collagen type I alpha 1 (COL1A1) protein expression and reduced hydroxyproline content in cell culture media. These findings suggest that this compound may be developed as a novel anti-fibrotic agent .
Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine core via condensation reactions.
- Step 2 : Nucleophilic substitution at the pyrimidine C2 position using 2-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxy group .
- Step 3 : Amide coupling between the pyrimidine intermediate and thiophene-2-carboxylic acid using coupling agents like EDCI/HOBt or HATU .
Key purity checks involve HPLC (>95% purity) and NMR spectroscopy to confirm regioselectivity and functional group integrity .
Q. How is the molecular structure of this compound validated?
Structural elucidation employs:
- X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., dihedral angles between pyrimidine and thiophene rings) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenoxy group at C2 of pyrimidine and carboxamide linkage) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₆H₁₁FN₃O₂S) .
Q. What are the preliminary biological activities reported for this compound?
Early studies suggest:
- Antimicrobial activity : Inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via pyrimidine-targeting mechanisms .
- Kinase inhibition : Thiophene-carboxamide derivatives show ATP-competitive binding in kinase assays .
Activity is often profiled using in vitro assays (e.g., MIC tests for antimicrobial activity or IC₅₀ measurements in enzyme inhibition) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates .
- Catalysis : Pd-mediated cross-coupling for pyrimidine functionalization reduces side products .
- Flow chemistry : Continuous flow reactors improve reaction control and scalability .
Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) ensures >98% purity .
Q. How do structural analogs of this compound address conflicting bioactivity data?
For example:
- Fluorine position : 2-fluorophenoxy vs. 4-fluorophenoxy analogs show varying steric effects on target binding, as seen in molecular docking studies .
- Thiophene substitution : Replacing thiophene with furan reduces cytotoxicity but lowers metabolic stability .
Comparative SAR studies require systematic variation of substituents followed by in vitro and in silico profiling .
Q. What analytical methods resolve discrepancies in crystallographic and spectroscopic data?
- Dynamic NMR : Detects conformational flexibility (e.g., rotational barriers in the carboxamide group) .
- DFT calculations : Predicts optimized geometries and validates experimental X-ray data (e.g., intramolecular H-bonding between NH and pyrimidine N) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, which correlates with crystal packing efficiency .
Q. How is the compound’s mechanism of action investigated in complex biological systems?
Advanced approaches include:
- Target deconvolution : CRISPR-Cas9 knockout screens identify essential genes affected by the compound .
- SPR (Surface Plasmon Resonance) : Quantifies binding affinity to purified targets (e.g., kinases or bacterial enzymes) .
- Metabolomics : Tracks downstream metabolic perturbations (e.g., folate pathway intermediates in antimicrobial assays) .
Q. What strategies mitigate instability in aqueous or oxidative conditions?
- pH optimization : Buffered solutions (pH 6–7) reduce hydrolysis of the carboxamide group .
- Lyophilization : Stabilizes the compound for long-term storage without degradation .
- Antioxidants : Addition of ascorbic acid (0.1% w/v) prevents oxidation of the thiophene ring .
Methodological Considerations
Q. How are computational models validated for predicting binding modes?
Q. What protocols address low solubility in biological assays?
- Co-solvents : DMSO (≤1% v/v) maintains solubility without cytotoxicity .
- Nanoparticle formulation : PEGylated liposomes enhance bioavailability in in vivo models .
- Salt formation : Hydrochloride salts improve aqueous solubility by >10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
